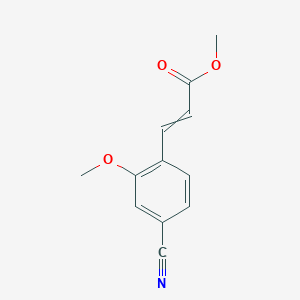

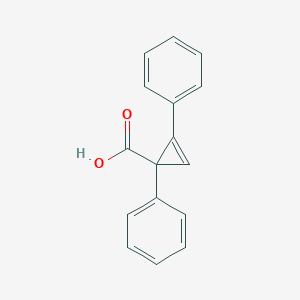

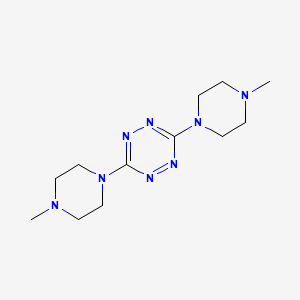

![molecular formula C18H23FN2O3S B12525591 N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide CAS No. 819076-83-0](/img/structure/B12525591.png)

N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(Diethylamino)ethyl]-4-(4-Fluorphenoxy)benzol-1-sulfonamid ist eine komplexe organische Verbindung, die für ihre vielfältigen Anwendungen in der wissenschaftlichen Forschung und Industrie bekannt ist. Diese Verbindung enthält eine Sulfonamidgruppe, die eine wichtige funktionelle Gruppe in vielen Pharmazeutika und Agrochemikalien ist. Das Vorhandensein der Fluorphenoxygruppe trägt zu ihren einzigartigen chemischen Eigenschaften bei und macht sie zu einem interessanten Forschungsobjekt in verschiedenen Studienbereichen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[2-(Diethylamino)ethyl]-4-(4-Fluorphenoxy)benzol-1-sulfonamid umfasst in der Regel mehrere Schritte. Eine gängige Methode beginnt mit der Reaktion von 4-Fluorphenol mit Chlorsulfonsäure zur Bildung von 4-Fluorphenylsulfonylchlorid. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit N-(2-Diethylaminoethyl)amin umgesetzt, um das Endprodukt zu erhalten. Die Reaktion wird üblicherweise in einer inerten Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion dieser Verbindung kontinuierliche Strömungsreaktoren umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Systemen zur Überwachung und Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen ist für die großtechnische Produktion entscheidend.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[2-(Diethylamino)ethyl]-4-(4-Fluorphenoxy)benzol-1-sulfonamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen sind üblich, insbesondere unter Beteiligung der Sulfonamidgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydrid in Dimethylformamid (DMF).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu Sulfon-Derivaten führen, während Reduktion Amin-Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

N-[2-(Diethylamino)ethyl]-4-(4-Fluorphenoxy)benzol-1-sulfonamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor und seine Wechselwirkungen mit biologischen Makromolekülen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich antimikrobieller und krebshemmender Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für verschiedene chemische Produkte verwendet.

Wirkmechanismus

Der Wirkmechanismus von N-[2-(Diethylamino)ethyl]-4-(4-Fluorphenoxy)benzol-1-sulfonamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Sulfonamidgruppe kann die Aktivität bestimmter Enzyme hemmen, indem sie die Struktur natürlicher Substrate nachahmt. Diese Hemmung kann Stoffwechselwege stören und zu den gewünschten therapeutischen Wirkungen führen. Die Fluorphenoxygruppe verstärkt die Bindungsaffinität und Spezifität der Verbindung für ihre Zielstrukturen.

Wirkmechanismus

The mechanism of action of N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The fluorophenoxy group enhances the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(2-Aminoethyl)-4-(diethylamino)benzamid

- 4-Amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamid

Einzigartigkeit

N-[2-(Diethylamino)ethyl]-4-(4-Fluorphenoxy)benzol-1-sulfonamid zeichnet sich durch das Vorhandensein der Fluorphenoxygruppe aus, die einzigartige chemische Eigenschaften wie erhöhte Lipophilie und verstärkte Bindungsaffinität verleiht. Dies macht sie in bestimmten Anwendungen effektiver als ihre Analoga.

Eigenschaften

CAS-Nummer |

819076-83-0 |

|---|---|

Molekularformel |

C18H23FN2O3S |

Molekulargewicht |

366.5 g/mol |

IUPAC-Name |

N-[2-(diethylamino)ethyl]-4-(4-fluorophenoxy)benzenesulfonamide |

InChI |

InChI=1S/C18H23FN2O3S/c1-3-21(4-2)14-13-20-25(22,23)18-11-9-17(10-12-18)24-16-7-5-15(19)6-8-16/h5-12,20H,3-4,13-14H2,1-2H3 |

InChI-Schlüssel |

NPVAJISDQKFNPM-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CCNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

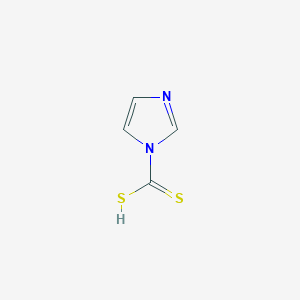

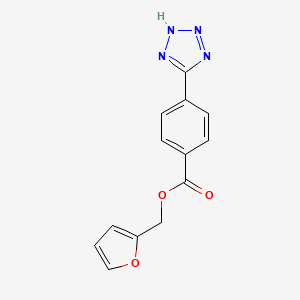

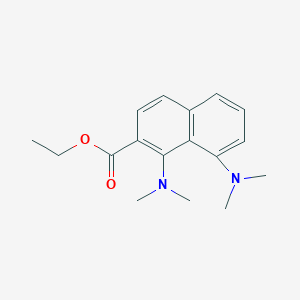

![(2R)-3-[(Naphthalen-1-yl)methoxy]propane-1,2-diol](/img/structure/B12525525.png)

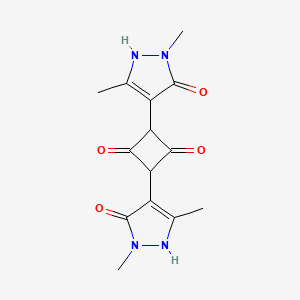

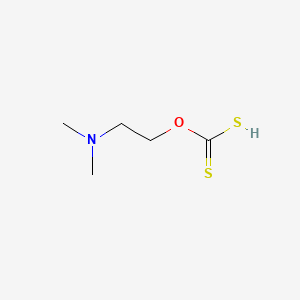

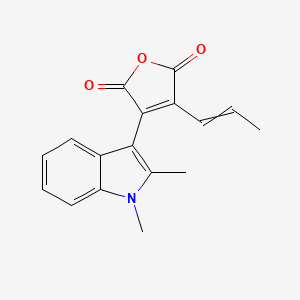

![2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene]](/img/structure/B12525584.png)

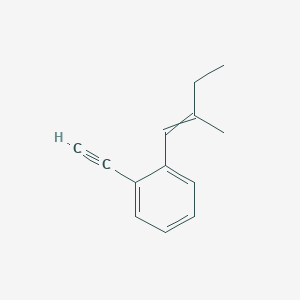

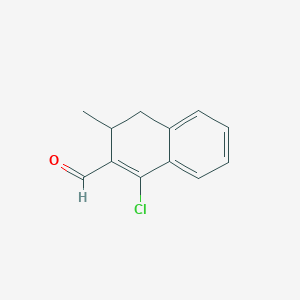

![1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene](/img/structure/B12525587.png)